Treprostinil-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
PAJMKGZZBBTTOY-XZIXYHAKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Treprostinil-d9 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Treprostinil-d9, the deuterated analog of the prostacyclin mimetic Treprostinil. The strategic incorporation of deuterium aims to enhance the drug's pharmacokinetic profile, a concept of growing importance in modern drug development. This document details its chemical structure, mechanism of action, and the analytical and experimental considerations relevant to its study.
Chemical Structure and Properties
This compound is a synthetic analog of prostacyclin where nine hydrogen atoms on the terminal heptyl side chain have been replaced by deuterium. This isotopic substitution is designed to influence the drug's metabolic stability.
Chemical Structure of this compound: (Image of the chemical structure of this compound would be placed here in a formal whitepaper)
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| IUPAC Name | 2-{[(1R,2R,3aS)-2-hydroxy-1-(3R)-3-hydroxy(4,4,5,5,6,6,7,7,7-D9)heptyl]-1H,2H,3H,3aH,4H,9H,9aH-yl]oxy}acetic acid | [] |
| Synonyms | UT-15-d9 | [2][3] |
| Molecular Formula | C₂₃H₂₅D₉O₅ | [] |
| Molecular Weight | 399.57 g/mol | [2][4] |
| CAS Number | 2747918-14-3 | [2][3] |
| Unlabeled CAS | 81846-19-7 | [] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (by HPLC); ≥98 atom % D | [] |
| Solubility | Soluble in DMSO (up to 125 mg/mL with warming and sonication) | [2] |
| Storage | Powder: -20°C for up to 3 years. In Solvent: -80°C (6 months), -20°C (1 month). |[3] |
Mechanism of Action
The pharmacological action of this compound is identical to that of its non-deuterated parent compound. As a prostacyclin analog, it exerts its effects primarily through the activation of prostacyclin (IP) receptors, though it also shows agonism at DP1 and EP2 receptors.[2][3][5] This interaction initiates a well-defined signaling cascade within vascular smooth muscle cells and platelets.
The key steps are:
-
Receptor Binding: Treprostinil binds to cell surface IP receptors.[6]
-
Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][7]
-
Increased Intracellular cAMP: The resulting elevation in intracellular cAMP levels is the central second messenger in this pathway.[8][9]
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).[6][7]
-
Downstream Effects: PKA activation leads to the phosphorylation of various intracellular proteins, resulting in:
-
Vasodilation: Relaxation of pulmonary and systemic vascular smooth muscle.[10]
-
Inhibition of Platelet Aggregation: Reduced platelet activation and clumping.[6][10]
-
Antiproliferative Effects: Inhibition of smooth muscle cell proliferation, which is a key component of vascular remodeling in pulmonary arterial hypertension (PAH).[8][10]
-
The signaling pathway may also involve cAMP-mediated regulation of transcription factors like C/EBP-α, which influences the cell cycle regulator p21, and growth factors such as TGF-β1, which are involved in extracellular matrix deposition.[8][9]
Significance of Deuteration in Pharmacokinetics
The primary rationale for developing deuterated drugs is to favorably alter their pharmacokinetic properties by leveraging the Kinetic Isotope Effect (KIE) .[11]
-
Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the rate of metabolism.[12]
-
Parent Compound: Treprostinil: Treprostinil is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8, which acts on the octyl side chain.[7]
-
Expected Impact on this compound: By deuterating the terminal portion of this side chain, the metabolic breakdown at this "soft spot" is expected to be reduced. This can lead to several potential advantages:
-
Increased Half-Life: A slower metabolic rate can prolong the drug's presence in the body.[13]
-
Higher Plasma Exposure (AUC): Reduced clearance can lead to greater overall drug exposure.[14]
-
Reduced Metabolite Load: May decrease the formation of specific metabolites.[13]
-
Improved Therapeutic Profile: These changes could potentially lead to more stable plasma concentrations, reduced dosing frequency, or an improved safety profile.[15]
-
Table 2: Comparison of Pharmacokinetic Parameters (Theoretical)
| Parameter | Treprostinil (Non-deuterated) | This compound (Expected Effect) | Rationale |
|---|---|---|---|
| Primary Metabolism | CYP2C8-mediated oxidation | Reduced rate of CYP2C8-mediated oxidation | Kinetic Isotope Effect[11][12] |
| Half-life (t½) | ~4 hours | Increased | Slower metabolic clearance[14] |
| Area Under Curve (AUC) | Baseline | Increased | Reduced clearance[14] |
| Clearance (CL) | Baseline | Decreased | Slower metabolism[13] |
Experimental Protocols
Detailed proprietary synthesis and analytical protocols are not publicly available. However, this section outlines the standard methodologies used for the characterization and analysis of deuterated compounds like this compound.
A rigorous characterization workflow is essential to confirm the identity, purity, and isotopic enrichment of this compound.
Methodology Details:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine chemical purity and separate this compound from non-deuterated Treprostinil and other impurities.
-
Typical Protocol: A reverse-phase (RP) HPLC method is commonly used.[16]
-
Column: C18 column (e.g., Phenomenex Luna C18, 250 x 4.6mm, 5µm).[17]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.1% Orthophosphoric acid in water) and an organic solvent (e.g., Methanol or Acetonitrile).[17]
-
Detection: UV detection at an appropriate wavelength (e.g., 223 nm).[17]
-
Quantification: Purity is calculated based on the area percentage of the principal peak.
-
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and identity of the compound.
-
Typical Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method.[18]
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically used for acidic molecules like Treprostinil.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the incorporation of nine deuterium atoms. For this compound, the expected [M-H]⁻ ion would be ~398.6 m/z, compared to ~389.5 m/z for unlabeled Treprostinil.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and pinpoint the location of deuterium atoms.
-
Protocol:
-
¹H NMR: The absence or significant reduction of proton signals at the deuterated positions of the heptyl chain confirms successful labeling.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that confirms the specific sites of deuteration.[19] It is particularly useful for highly enriched compounds.
-
¹³C NMR: The carbon signals at the deuterated positions will show characteristic splitting patterns (due to C-D coupling) and potentially altered chemical shifts compared to the non-deuterated compound.
-
-
To evaluate the impact of deuteration, a comparative pharmacokinetic study in an animal model (e.g., rats) is a critical step.[12][14]
-
Objective: To compare key pharmacokinetic parameters (AUC, Cmax, t½, Clearance) of this compound versus non-deuterated Treprostinil.
-
Methodology:
-
Dosing: Administer equimolar doses of Treprostinil and this compound to two separate groups of study animals (e.g., via intravenous or oral administration).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours). Process blood to obtain plasma.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method to quantify the concentrations of both Treprostinil and this compound in the plasma samples.[18]
-
This compound can serve as its own internal standard for the analysis of Treprostinil, and vice versa, in a co-administration study design.
-
-
Data Analysis:
-
Plot plasma concentration versus time for each compound.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters for each group.
-
Perform statistical analysis to determine if there are significant differences in the pharmacokinetic profiles between the deuterated and non-deuterated compounds.
-
-
Conclusion
This compound represents a sophisticated approach to enhancing the therapeutic potential of a proven prostacyclin analog. By leveraging the kinetic isotope effect, deuteration offers a scientifically grounded strategy to improve the drug's metabolic stability and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for the rigorous chemical and biological evaluation required to characterize such compounds and validate their potential advantages in a drug development setting. As a stable-labeled internal standard, it is also an indispensable tool for accurate bioanalysis in preclinical and clinical studies of Treprostinil.
References
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdg.co.nz [bdg.co.nz]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Treprostinil? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedbyph.com [unitedbyph.com]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. salamandra.net [salamandra.net]
- 16. wjpsonline.com [wjpsonline.com]
- 17. ajrcps.com [ajrcps.com]
- 18. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of Treprostinil-d9 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Treprostinil-d9, a deuterated analog of the potent vasodilator Treprostinil. Given the proprietary nature of specific manufacturing processes for isotopically labeled compounds, this document outlines a plausible, multi-step synthetic and purification workflow based on established prostaglandin chemistry and publicly available data. This guide is intended for research and informational purposes.
Introduction to this compound
Treprostinil is a stable prostacyclin analog used in the treatment of pulmonary arterial hypertension.[1] Its mechanism of action involves the activation of prostacyclin (IP), prostaglandin D2 (DP1), and prostaglandin E2 (EP2) receptors, which are G-protein coupled receptors.[2] This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[3][4][5][6][7][8][9][10][11] The ultimate physiological effects include vasodilation and inhibition of platelet aggregation.[2]
This compound, with nine deuterium atoms, serves as an invaluable internal standard for analytical and pharmacokinetic studies.[] The increased mass of the deuterated molecule allows for its clear differentiation from the endogenous or administered unlabeled drug in mass spectrometry-based assays, ensuring accurate quantification.[13]
Quantitative Data
The following table summarizes the key quantitative information for this compound, as compiled from various suppliers.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₃H₂₅D₉O₅ | [] |
| Molecular Weight | 399.58 g/mol | [] |
| HPLC Purity | >98% | [14] |
| Isotopic Purity | >99% (Atom % D) | Vendor Data |
Hypothetical Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are not publicly available, a plausible synthetic route can be conceptualized based on known methods for synthesizing Treprostinil and general deuteration techniques. A potential strategy involves the introduction of deuterium atoms at a late stage in the synthesis to a key intermediate or the use of a deuterated starting material.
A generalized synthetic scheme for unlabeled Treprostinil often involves the coupling of a protected benzindene core with a side-chain aldehyde, followed by further functional group manipulations.[15][16][17] Deuterium labeling could potentially be achieved through methods such as catalytic deuterium exchange. For instance, a method utilizing a Palladium on carbon catalyst with an aluminum co-catalyst in heavy water (D₂O) has been reported for the deuteration of various organic molecules and could be adapted for a suitable Treprostinil precursor.[18]
Diagram of a Hypothetical Synthetic Workflow:
Caption: Hypothetical synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for a key deuteration step, which would need to be optimized for the specific Treprostinil intermediate.
-
Preparation of the Reaction Mixture: In a reaction vessel, a suitable Treprostinil precursor is dissolved in an appropriate solvent.
-
Addition of Catalyst and Deuterium Source: A Palladium on carbon (Pd/C) catalyst and an aluminum promoter are added to the mixture, followed by the addition of heavy water (D₂O) as the deuterium source.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specific duration to facilitate the hydrogen-deuterium exchange. The reaction progress is monitored by an appropriate analytical technique, such as mass spectrometry, to determine the extent of deuteration.
-
Work-up: Upon completion, the catalyst is removed by filtration. The organic phase is separated, washed, and dried. The solvent is then removed under reduced pressure to yield the crude deuterated product.
Purification of this compound
The purification of this compound is critical to ensure high purity for its use as an analytical standard. A multi-step purification process is typically employed.
Diagram of a General Purification Workflow:
Caption: General purification workflow for this compound.
Experimental Protocols
Preparative High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a common and effective method for purifying prostaglandins and their analogs.[19][20]
-
Column and Mobile Phase Selection: A suitable preparative HPLC column (e.g., a C18 reversed-phase column) is selected. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized for the best separation of the target compound from its impurities.
-
Sample Preparation: The crude this compound is dissolved in a minimal amount of the mobile phase.
-
Chromatography: The sample is injected onto the column, and the separation is performed under a defined gradient or isocratic elution method.
-
Fraction Collection: The eluent is monitored by a UV detector, and the fractions corresponding to the this compound peak are collected.
Crystallization:
Crystallization is often used as a final purification step to obtain a highly pure, crystalline solid.
-
Solvent Selection: An appropriate solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Dissolution: The purified fractions from HPLC are combined, and the solvent is evaporated. The residue is then dissolved in the minimum amount of the hot crystallization solvent.
-
Crystal Formation: The solution is slowly cooled to induce crystallization.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final, highly pure this compound.
Signaling Pathway of Treprostinil
Treprostinil exerts its therapeutic effects by activating specific G-protein coupled receptors, which initiates a downstream signaling cascade.
Diagram of the Treprostinil Signaling Pathway:
Caption: Treprostinil signaling pathway.
Detailed Description of the Signaling Pathway:
-
Receptor Binding: Treprostinil binds to and activates the prostacyclin (IP), prostaglandin E2 (EP2), and prostaglandin D2 (DP1) receptors, which are members of the G-protein coupled receptor (GPCR) family.[2]
-
G-Protein Activation: Upon receptor activation, the associated heterotrimeric Gs protein is stimulated. This causes the Gs alpha subunit to release GDP and bind GTP, leading to its dissociation from the beta-gamma subunits.[8][10]
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit then binds to and activates the enzyme adenylyl cyclase.[9][11]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[3][4]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from and activate the catalytic subunits of PKA.[5][6][7]
-
Cellular Response: Activated PKA then phosphorylates various downstream target proteins within the cell, leading to the final physiological effects of Treprostinil, which include smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.
This guide provides a foundational understanding of the synthesis, purification, and mechanism of action of this compound. Researchers should consult specialized literature and consider the proprietary nature of detailed synthetic protocols when planning their studies.
References
- 1. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. news-medical.net [news-medical.net]
- 4. cusabio.com [cusabio.com]
- 5. pnas.org [pnas.org]
- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Cellular signaling by an agonist-activated receptor/Gs alpha fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond the G protein α subunit: investigating the functional impact of other components of the Gαi3 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular signaling by an agonist-activated receptor/Gs alpha fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bdg.co.nz [bdg.co.nz]
- 15. US8748657B2 - Process to prepare treprostinil - Google Patents [patents.google.com]
- 16. EP2576492B1 - Treprostinil production - Google Patents [patents.google.com]
- 17. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]
- 18. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 20. mdpi.com [mdpi.com]
Isotopic purity and enrichment of Treprostinil-d9
An in-depth technical guide on the isotopic purity and enrichment of Treprostinil-d9 for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is the deuterated analog of Treprostinil, a stable synthetic prostacyclin (PGI₂) analog used in the treatment of pulmonary arterial hypertension (PAH). Due to its nine deuterium atoms, this compound serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of Treprostinil in complex biological matrices. The stability and high isotopic purity of this compound are critical for ensuring the accuracy and reliability of pharmacokinetic and metabolic studies of its non-deuterated counterpart.
Isotopic Purity and Enrichment Data
The isotopic purity of a deuterated compound is a critical parameter that defines its quality as an internal standard. It is typically determined by mass spectrometry, which distinguishes the desired deuterated isotopologue (d9) from the non-deuterated (d0) and partially deuterated species. High isotopic enrichment minimizes cross-contribution to the analyte signal, thereby ensuring accurate quantification.
Below is a summary of typical isotopic purity data for commercially available this compound.
| Parameter | Specification | Description |
| Chemical Purity | ≥98% | The purity of the compound as determined by methods such as HPLC or NMR, irrespective of isotopic composition. |
| Isotopic Enrichment | ≥99 atom % Deuterium | The percentage of deuterium atoms at the specified labeled positions. |
| Isotopic Purity (d9) | Typically >99% | The percentage of the this compound molecules that contain exactly nine deuterium atoms. |
| d0 Impurity | Typically <0.5% | The percentage of the compound that is non-deuterated (Treprostinil). |
Experimental Protocol: Determination of Isotopic Purity by Mass Spectrometry
The determination of isotopic purity for this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).
Objective: To quantify the distribution of isotopic species (d0 to d9) in a this compound sample.
Materials and Instrumentation:
-
This compound sample
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Appropriate solvents (e.g., acetonitrile, water, formic acid)
Methodology:
-
Sample Preparation: A dilute solution of the this compound standard is prepared in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration appropriate for mass spectrometry analysis (e.g., 100 ng/mL).
-
Chromatographic Separation (Optional but Recommended): The sample is injected into an HPLC system coupled to the mass spectrometer. A C18 column is typically used to ensure that any potential impurities are separated from the main this compound peak.
-
Mass Spectrometry Analysis:
-
Ionization: The sample is ionized using electrospray ionization (ESI) in negative ion mode, as Treprostinil contains a carboxylic acid group that is readily deprotonated.
-
Full Scan Analysis: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting compound. The scan range should be set to cover the expected mass-to-charge ratios (m/z) of Treprostinil (d0) and this compound.
-
Treprostinil (d0) [M-H]⁻: m/z ≈ 389.22
-
This compound [M-H]⁻: m/z ≈ 398.28
-
-
Data Acquisition: High-resolution mass data is collected to allow for the accurate measurement of the different isotopologue masses.
-
-
Data Analysis:
-
The ion chromatogram for the expected m/z of this compound is extracted.
-
The mass spectrum corresponding to the chromatographic peak is analyzed to determine the relative intensities of the ions corresponding to each isotopologue (d0, d1, d2...d9).
-
The isotopic purity is calculated by expressing the intensity of the d9 peak as a percentage of the sum of the intensities of all isotopic peaks.
-
Experimental Workflow Diagram
Caption: Workflow for Isotopic Purity Determination.
Treprostinil Signaling Pathway
Treprostinil exerts its therapeutic effects primarily through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Signaling Pathway Diagram
Caption: Treprostinil Signaling Pathway.
Technical Guide: Solubility Profile of Treprostinil-d9 in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Treprostinil and its deuterated analog, Treprostinil-d9, in various organic solvents. The information herein is intended to support research, formulation development, and analytical method development. While specific quantitative solubility data for this compound is limited in publicly available literature, this guide provides data for the parent compound, Treprostinil, which serves as a close proxy due to the structural similarities.
Introduction to this compound
Treprostinil is a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH)[1][2][]. It functions as a potent vasodilator and inhibitor of platelet aggregation by activating prostanoid receptors, primarily the DP1 and EP2 receptors[4][5][6]. This compound is the deuterium-labeled version of Treprostinil, where nine hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies to trace the drug's behavior in biological systems[4][5]. Understanding the solubility of this compound in organic solvents is crucial for its handling, formulation, and in vitro experimental design.
Solubility Data
The following table summarizes the available solubility data for Treprostinil and its diethanolamine salt in commonly used organic solvents. This data provides a strong reference point for estimating the solubility of this compound.
| Compound | Solvent | Solubility |
| Treprostinil | Dimethylformamide (DMF) | ~30 mg/mL[7] |
| Treprostinil | Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[7], ≥ 125 mg/mL (hygroscopic DMSO may impact solubility)[6], 78 mg/mL[8] |
| Treprostinil | Ethanol | ~20 mg/mL[7], 19 mg/mL[8] |
| Treprostinil (diethanolamine salt) | Dimethylformamide (DMF) | ~20 mg/mL[9] |
| Treprostinil (diethanolamine salt) | Dimethyl Sulfoxide (DMSO) | ~5 mg/mL[9] |
| Treprostinil (diethanolamine salt) | Ethanol | ~13 mg/mL[9] |
| This compound | Dimethyl Sulfoxide (DMSO) | 125 mg/mL (with ultrasonic and warming)[4] |
Note: The solubility of a compound can be influenced by factors such as temperature, the purity of the solute and solvent, and the presence of moisture. For hygroscopic solvents like DMSO, it is recommended to use a fresh, unopened supply to ensure reproducibility[8].
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound in an organic solvent is the shake-flask method, which aims to establish a thermodynamic equilibrium between the dissolved and undissolved solute.
Objective: To determine the saturation solubility of this compound in a given organic solvent.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvent (e.g., DMSO, Ethanol, DMF)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is necessary to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The solution should be continuously agitated.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mM.
Visualizations
The following diagrams illustrate the signaling pathway of Treprostinil and a general workflow for solubility determination.
Caption: Treprostinil signaling pathway leading to vasodilation.
Caption: General workflow for determining solubility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
The Critical Role of Treprostinil-d9 as an Internal Standard in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Treprostinil-d9 as an internal standard in the quantitative analysis of Treprostinil via mass spectrometry. Treprostinil, a potent prostacyclin analog, is a critical therapeutic agent for pulmonary arterial hypertension. Accurate quantification of Treprostinil in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for achieving the precision and accuracy required in these demanding applications.
The Imperative for an Ideal Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is essential to correct for the variability inherent in the analytical process.[1] This includes variations in sample preparation, injection volume, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's physicochemical properties as closely as possible, co-eluting with the analyte and exhibiting similar ionization efficiency.[1]
Stable isotope-labeled (SIL) compounds, such as the deuterated form of the analyte, are considered the most effective internal standards.[1] this compound, in which nine hydrogen atoms in the Treprostinil molecule have been replaced with deuterium, is chemically identical to Treprostinil but has a distinct mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical chemical behavior ensures that any variations in the analytical process affect both compounds equally.
Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight |
| Treprostinil | C23H34O5 | 390.52 g/mol |
| This compound | C23H25D9O5 | 399.58 g/mol [] |
Treprostinil Signaling Pathway
Treprostinil exerts its therapeutic effects by acting as a prostacyclin (PGI2) analogue.[3][4][5] It binds to prostacyclin receptors (IP receptors) on the surface of vascular smooth muscle cells and platelets. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.[4]
Caption: Treprostinil signaling cascade.
Experimental Protocol for Treprostinil Quantification
While a specific, publicly available, validated method detailing the use of this compound is not available, the following protocol for the quantification of Treprostinil in human plasma using a closely related deuterated internal standard (6-keto Prostaglandin F1α-d4) provides a robust framework.[3][6] This protocol can be adapted for the use of this compound, with the understanding that the specific mass transitions for this compound would need to be empirically determined.
I. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples gently for 10 seconds.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in a suitable solvent, e.g., acetonitrile).
-
Add 900 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
II. Liquid Chromatography
-
System: Agilent 1290 Infinity II UHPLC system or equivalent.[6]
-
Column: A suitable reversed-phase column, such as a ZORBAX Eclipse XDB-C18, 5 µm, 4.6 x 150 mm.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 50 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Gradient:
-
Start with 25% B.
-
Increase to 90% B over 2 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 25% B and re-equilibrate for 1 minute.
-
-
Total Run Time: 4 minutes.[6]
III. Mass Spectrometry
-
System: Agilent 6470 Triple Quadrupole LC/MS system or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[6]
-
Multiple Reaction Monitoring (MRM) Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| Treprostinil (Quantifier) | 389.2 | 331.2 | 129 | 27 |
| Treprostinil (Qualifier) | 389.2 | 143.1 | 129 | 62 |
| This compound (Hypothetical) | 398.2 | To be determined | To be determined | To be determined |
Note: The MRM parameters for Treprostinil are based on a published method.[6] The precursor ion for this compound is hypothesized based on its molecular weight. The product ions and optimal fragmentor and collision energies must be determined experimentally.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Treprostinil.
Quantitative Data and Method Validation Parameters
The following table summarizes typical validation parameters for the quantification of Treprostinil in biological matrices based on a published LC-MS/MS method.[3][6] While these values were obtained using a different internal standard, they provide a benchmark for a method employing this compound. A full method validation according to regulatory guidelines (e.g., FDA, EMA) would be required when implementing a new bioanalytical method.
| Parameter | Typical Performance |
| Linearity Range | 0.25 - 75.0 ng/mL[3][6] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[6] |
| Accuracy | 92.97 - 107.87 %[3][6] |
| Intra-assay Precision (%CV) | 1.16 - 3.34 %[3][6] |
| Inter-assay Precision (%CV) | 1.11 - 4.58 %[3][6] |
| Recovery | To be determined for this compound. Generally expected to be consistent and reproducible. |
| Matrix Effect | To be determined for this compound. The use of a SIL-IS is intended to compensate for matrix effects. |
Conclusion
The use of this compound as an internal standard represents the most rigorous and reliable approach for the quantitative bioanalysis of Treprostinil by LC-MS/MS. Its chemical and physical similarity to the analyte ensures the highest degree of accuracy and precision by compensating for variations throughout the analytical workflow. While the initial cost of a deuterated internal standard may be higher than that of an analogue, the quality and reliability of the resulting data are critical for regulatory submissions and for making informed decisions in drug development and clinical research. The experimental protocols and data presented in this guide provide a comprehensive framework for the implementation of a robust and reliable bioanalytical method for Treprostinil, with this compound serving as the cornerstone for achieving the highest standards of analytical excellence.
References
- 1. scispace.com [scispace.com]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrcps.com [ajrcps.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpsonline.com [wjpsonline.com]
Methodological & Application
Protocol for the Quantification of Treprostinil in Plasma Using Treprostinil-d9 as an Internal Standard
Application Note
Introduction
Treprostinil is a stable prostacyclin analog used in the treatment of pulmonary arterial hypertension. Accurate quantification of Treprostinil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive method for the determination of Treprostinil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Treprostinil-d9 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.
Principle
This method involves the extraction of Treprostinil and the internal standard, this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM). Quantification is achieved by comparing the peak area ratio of Treprostinil to this compound against a calibration curve.
Experimental Workflow
Caption: Sample preparation and analysis workflow.
Detailed Experimental Protocol
1. Materials and Reagents
-
Treprostinil reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Control human plasma (K2EDTA)
2. Stock and Working Solutions
-
Treprostinil Stock Solution (1 mg/mL): Accurately weigh and dissolve Treprostinil in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Treprostinil stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
3. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, ramp to 90% B over 2.5 min, hold for 1 min, return to 10% B and equilibrate for 1.5 min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Treprostinil: Precursor Ion > Product Ion (To be optimized) This compound: Precursor Ion > Product Ion (To be optimized) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350°C |
Method Validation Summary
The following tables summarize the typical performance characteristics of a validated bioanalytical method for Treprostinil in human plasma using a deuterated internal standard, based on FDA guidelines.[1][2]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.01 - 5.0 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision [1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.01 | < 14% | < 14% | Within ± 7.7% |
| Low QC | 0.03 | < 14% | < 14% | Within ± 7.7% |
| Mid QC | 0.5 | < 14% | < 14% | Within ± 7.7% |
| High QC | 4.0 | < 14% | < 14% | Within ± 7.7% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Treprostinil | > 85% | Minimal |
| This compound | > 85% | Minimal |
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of Treprostinil in human plasma. The protocol is suitable for supporting clinical and preclinical studies that require accurate measurement of Treprostinil concentrations.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Treprostinil Using Treprostinil-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treprostinil, a synthetic analog of prostacyclin, is a potent vasodilator used in the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Treprostinil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-response relationship assessments. The use of a stable isotope-labeled internal standard, such as Treprostinil-d9, is the gold standard for mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and instrument response, ensuring the highest degree of accuracy and precision.
This document provides detailed application notes and protocols for the sample preparation of plasma for the pharmacokinetic analysis of Treprostinil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. Three common sample preparation techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
Treprostinil Signaling Pathway
Treprostinil exerts its therapeutic effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade involving the activation of adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation.
Application Note: Quantification of Treprostinil in Human Serum using a Validated LC-MS/MS Assay with Treprostinil-d9
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Treprostinil in human serum. The assay utilizes Treprostinil-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making the method suitable for high-throughput analysis. This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and clinical research involving Treprostinil.
Introduction
Treprostinil is a synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension (PAH).[1] It exerts its therapeutic effects through vasodilation of the pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[2] Accurate quantification of Treprostinil in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response.
Experimental
Materials and Reagents
-
Treprostinil and this compound were of analytical standard grade.
-
LC-MS/MS grade acetonitrile, methanol, and water were used.
-
Formic acid (reagent grade).
-
Human serum (drug-free).
Standard Solutions
Stock solutions of Treprostinil and this compound were prepared in methanol at a concentration of 1 mg/mL and stored at -20°C. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
Sample Preparation
A protein precipitation method was used for the extraction of Treprostinil and this compound from human serum.
Protocol:
-
Pipette 100 µL of human serum into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
References
Troubleshooting & Optimization
How to address matrix effects when using Treprostinil-d9 in human plasma analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Treprostinil-d9 as an internal standard in the analysis of Treprostinil in human plasma by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during method development and sample analysis, with a focus on mitigating matrix effects.
Q1: My analyte (Treprostinil) and internal standard (this compound) are showing poor peak shape and inconsistent retention times. What could be the cause?
A1: Poor peak shape and retention time variability can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Chromatographic Conditions:
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for Treprostinil, which is an acidic drug. Inconsistent mobile phase composition can lead to retention time shifts.
-
Column Health: The analytical column may be degraded or contaminated. Try flushing the column with a strong solvent or replacing it if necessary.
-
Gradient Delay Volume: Inconsistent gradient delivery can affect early eluting peaks. Ensure your LC system is functioning correctly.
-
-
Sample Preparation:
-
Incomplete Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant to plasma is optimal and that centrifugation is adequate to remove all precipitated proteins.
-
Sample pH: The pH of the sample before injection can affect peak shape, especially for acidic compounds like Treprostinil.
-
Q2: I am observing significant ion suppression for Treprostinil. How can I identify the source and mitigate it?
A2: Ion suppression is a common matrix effect in human plasma analysis, often caused by co-eluting endogenous components like phospholipids.
-
Identifying the Source:
-
Post-Column Infusion: This technique can help identify regions in the chromatogram where ion suppression occurs. Infuse a constant flow of Treprostinil solution post-column while injecting a blank, extracted plasma sample. Dips in the baseline signal indicate retention times where matrix components are causing suppression.
-
-
Mitigation Strategies:
-
Chromatographic Separation: Adjust the chromatographic gradient to separate Treprostinil from the suppression zones. Longer run times or different column chemistry (e.g., a C18 column) can be effective.
-
Sample Preparation: More rigorous sample preparation methods can remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI).[1] If your instrumentation allows, testing APCI could be a solution.
-
Q3: My this compound internal standard is not adequately compensating for the matrix effect on Treprostinil. What could be the reason?
A3: While stable isotope-labeled internal standards like this compound are designed to co-elute and experience similar matrix effects as the analyte, issues can still arise.
-
Deuterium Isotope Effect: The presence of deuterium can sometimes lead to a slight difference in retention time between the analyte and the internal standard.[2] If this shift causes one of the compounds to elute in a region of different ion suppression, the compensation will be inaccurate.
-
Troubleshooting:
-
Chromatography: Adjust the chromatography to ensure perfect co-elution.
-
Alternative Internal Standard: If co-elution cannot be achieved, a different internal standard might be necessary.
-
-
-
Differential Matrix Effects: Even with co-elution, the specific matrix components in a particular patient sample might affect the analyte and internal standard differently. Regulatory guidance recommends evaluating matrix effects from at least six different sources of plasma to assess this variability.
Below is a troubleshooting workflow for investigating poor internal standard performance:
Caption: Troubleshooting workflow for poor internal standard performance.
Frequently Asked Questions (FAQs)
Q4: What are matrix effects and why are they a concern in human plasma analysis?
A4: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In human plasma, these components can include phospholipids, salts, and metabolites. Matrix effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the analyte.
Q5: How does a deuterated internal standard like this compound help in addressing matrix effects?
A5: A stable isotope-labeled internal standard is chemically identical to the analyte, with the only difference being the isotopic mass. Ideally, it co-elutes with the analyte and is affected by matrix components in the same way. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement should be normalized, leading to more accurate results.
Q6: What are the regulatory expectations for evaluating matrix effects?
A6: Regulatory bodies like the FDA recommend that matrix effects be evaluated during method validation. This typically involves analyzing quality control (QC) samples prepared in at least six different individual lots of human plasma. The accuracy and precision of these samples should be within acceptable limits (typically ±15%).
Q7: Which sample preparation technique is best for minimizing matrix effects for Treprostinil analysis?
A7: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques:
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Less effective at removing phospholipids and other endogenous components, which can lead to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | More effective at removing salts and some phospholipids than PPT. | Can be more time-consuming and difficult to automate. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by effectively removing a wide range of interferences. Highly selective and can concentrate the analyte. | More complex and expensive than PPT and LLE. Requires method development to optimize the sorbent and elution conditions. |
The following diagram illustrates the general workflow for each technique:
Caption: General workflows for common sample preparation techniques.
Experimental Protocols
Note: These are general protocols and should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a validated method for Treprostinil in human plasma.[3][4][5]
-
Sample Preparation:
-
Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex briefly.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Acidic Drugs
This is a general protocol for acidic drugs like Treprostinil and should be optimized.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a glass tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 100 µL of a suitable buffer to acidify the sample (e.g., 0.1 M HCl or a formic acid solution) to ensure Treprostinil is in its neutral form.
-
-
Extraction:
-
Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Analysis:
-
Transfer to an autosampler vial and inject into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE) for Prostaglandin Analogs
This is a general protocol for prostaglandin analogs and requires optimization for Treprostinil. A polymeric reversed-phase or mixed-mode sorbent is often a good starting point.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., 30 mg polymeric sorbent) with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 20 µL of this compound IS and diluting with 200 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute Treprostinil and this compound with 1 mL of methanol or an appropriate methanol/acetonitrile mixture.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary
The following table presents representative validation data for an LC-MS/MS method for Treprostinil in human plasma using protein precipitation.[3][4][5] While this study used a different internal standard (6-keto Prostaglandin F1α-d4), the performance metrics are indicative of what can be achieved for a well-validated method.
Table 1: Representative Accuracy and Precision Data for Treprostinil in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | 3.34 | 4.58 | 107.87 |
| Low | 2.50 | 1.16 | 1.11 | 92.97 |
| Medium | 25.0 | 2.15 | 2.34 | 102.40 |
| High | 50.0 | 1.57 | 1.98 | 93.03 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Representative Recovery Data
| Analyte | QC Level (ng/mL) | Extraction Recovery (%) |
| Treprostinil | 2.5 | > 90% |
| Treprostinil | 25 | > 90% |
| Internal Standard | - | > 90% |
Note: Specific recovery values for this compound would need to be determined experimentally.
References
- 1. myadlm.org [myadlm.org]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Potential for isotopic interference between Treprostinil and Treprostinil-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Treprostinil and its deuterated internal standard, Treprostinil-d9. The following information addresses the potential for isotopic interference and other common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the potential for isotopic interference from unlabeled Treprostinil in the this compound channel?
A1: Isotopic interference from unlabeled Treprostinil in the this compound channel is generally low but should be assessed during method validation. The primary source of this interference would be the naturally occurring M+9 isotopologue of Treprostinil. The theoretical abundance of this isotopologue is extremely low. However, at very high concentrations of Treprostinil, this contribution could become significant relative to a low concentration of the internal standard.
Q2: What is the potential for interference from the this compound internal standard in the unlabeled Treprostinil channel?
A2: Interference from the this compound standard in the analyte channel can arise from the presence of unlabeled Treprostinil (M+0) as an impurity in the deuterated standard. Commercially available this compound is reported to have high isotopic purity (e.g., 98 atom % D). However, even a small percentage of unlabeled impurity can be problematic, especially when analyzing low concentrations of the analyte. It is crucial to assess the contribution of the internal standard to the analyte signal by injecting a solution of the internal standard alone.
Q3: Can Treprostinil and this compound be chromatographically separated?
A3: Deuterated standards often co-elute or have very similar retention times to their non-deuterated counterparts.[1] Minor differences in retention time can sometimes be observed due to the deuterium isotope effect.[2][3][4][5] Complete chromatographic separation is not typically expected or required, as the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High background signal in the this compound channel in blank samples | Contribution from high concentrations of unlabeled Treprostinil (isotopic crossover). | 1. Verify the absence of Treprostinil carryover from previous injections. 2. Analyze a high-concentration standard of unlabeled Treprostinil to quantify the percent contribution to the this compound MRM transition. 3. If the contribution is significant, consider using a higher concentration of the internal standard or a standard with a higher degree of deuteration if available. |
| Inaccurate quantification at the lower limit of quantification (LLOQ) | Interference from the internal standard in the analyte channel. | 1. Inject a solution of the this compound internal standard at the working concentration and measure the response in the Treprostinil MRM transition. 2. The response of the internal standard in the analyte channel should be less than 20% of the analyte response at the LLOQ. 3. If the interference is significant, source a new lot of internal standard with higher isotopic purity. |
| Variable analyte/internal standard peak area ratios across a run | Poor chromatographic peak shape or shifting retention times. | 1. Ensure the analytical column is not overloaded. 2. Check for degradation of the column and replace if necessary. 3. Verify the mobile phase composition and pH. 4. Ensure consistent sample preparation. |
| Non-linear calibration curve | Isotopic interference at high concentrations or saturation of the detector. | 1. Evaluate the contribution of the unlabeled analyte to the internal standard signal at the highest calibration point. 2. If detector saturation is suspected, dilute the samples and reinject. 3. Consider using a narrower calibration range. |
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters for Treprostinil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Treprostinil | 389.2 | 331.2 (Quantifier) | Negative |
| 143.1 (Qualifier) | |||
| This compound | 398.2 (Assumed) | 340.2 (Assumed) | Negative |
Note: The mass transitions for Treprostinil are based on published literature.[6] The mass transitions for this compound are assumed based on a +9 Da shift from the unlabeled compound and a similar fragmentation pattern.
Table 2: Isotopic Purity and Potential for Interference
| Parameter | Value | Implication |
| This compound Isotopic Purity | ≥98 atom % D | High purity minimizes the contribution of lower deuterated species to the analyte signal. |
| Unlabeled Treprostinil in d9 Standard | Lot-dependent, should be <0.5% | A significant percentage can lead to inaccurate measurement at the LLOQ. |
| Natural Isotope (M+9) of Treprostinil | Theoretically very low | May become a factor at very high analyte concentrations. |
Experimental Protocols
LC-MS/MS Method for Quantification of Treprostinil in Human Plasma
This protocol is a representative example and should be fully validated before use.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Liquid Chromatography
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
MS System: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: See Table 1
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Visualizations
Caption: Experimental workflow for the analysis of Treprostinil.
Caption: Potential sources of isotopic interference.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Preventing in-source fragmentation of Treprostinil-d9 during mass spectrometry
Welcome to the technical support center for the analysis of Treprostinil and its deuterated analog, Treprostinil-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during mass spectrometry experiments, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is a phenomenon in mass spectrometry where precursor ions fragment within the ion source of the instrument before they reach the mass analyzer.[1] This can lead to an underestimation of the parent analyte and an overestimation of fragment ions, compromising the accuracy and precision of quantitative assays. For this compound, which is used as an internal standard for the quantification of Treprostinil, ISF can lead to inaccurate measurements of the drug concentration.
Q2: What are the primary causes of in-source fragmentation?
ISF is primarily caused by excessive energy being transferred to the ions in the ion source. The main contributing factors are:
-
High Declustering Potential (DP) or Fragmentor Voltage: These voltages are applied to the lenses in the ion source to help desolvate the ions. However, if set too high, they can induce fragmentation.[1][2]
-
High Ion Source Temperature: Elevated temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[1]
-
Dirty Ion Source: Contamination in the ion source can lead to unstable ionization and increased fragmentation.[3]
-
Analyte Structure: Some molecules are inherently more fragile and prone to fragmentation.[4]
Q3: How can I detect if in-source fragmentation of this compound is occurring?
You can suspect in-source fragmentation if you observe the following:
-
A significant and unexpected increase in the intensity of a known fragment ion of this compound in your mass spectrum.
-
A decrease in the intensity of the precursor ion of this compound as you increase the declustering potential or source temperature.
-
Poor reproducibility of your quantitative results for Treprostinil.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.
Issue: High abundance of fragment ions and low abundance of the precursor ion for this compound.
Troubleshooting Workflow:
Figure 1. A logical workflow for troubleshooting in-source fragmentation.
Step 1: Optimize Declustering Potential (DP) / Fragmentor Voltage
The declustering potential is a critical parameter to control ISF.[1]
-
Action: Gradually decrease the DP/fragmentor voltage in small increments (e.g., 5-10 V) and monitor the signal intensity of the this compound precursor ion and its fragment ions.
-
Expected Outcome: You should observe a decrease in the fragment ion intensity and an increase in the precursor ion intensity. Find a balance that provides good sensitivity for the precursor ion with minimal fragmentation.
Step 2: Optimize Ion Source Temperature
Higher source temperatures can contribute to the thermal degradation and fragmentation of analytes.[1]
-
Action: Reduce the ion source temperature in increments of 10-20°C and observe the effect on the precursor and fragment ion signals.
-
Expected Outcome: A lower temperature should reduce fragmentation. Be mindful that excessively low temperatures may lead to incomplete desolvation and a decrease in overall signal intensity.
Step 3: Check and Clean the Ion Source
A contaminated ion source can cause unstable ionization and promote fragmentation.[3]
-
Action: Follow the manufacturer's protocol to inspect and clean the ion source components, including the sample cone, skimmer, and ion transfer optics.
-
Expected Outcome: A clean ion source should provide a more stable and robust signal with reduced background noise and potentially less in-source fragmentation.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Source Parameters
This protocol outlines a systematic approach to optimizing source parameters to minimize in-source fragmentation of this compound.
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL) in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set initial source parameters based on manufacturer recommendations or published methods for similar compounds. A previously published method for Treprostinil used the following parameters on a 6470 triple quadrupole LC/MS system which can be used as a starting point[5]:
-
Gas Temp: 325 °C
-
Gas Flow: 13 L/min
-
Nebulizer: 20 psi
-
Sheath Gas Temp: 375 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3000 V (Negative Ion Mode)
-
-
Vary the Declustering Potential (DP) / Fragmentor Voltage:
-
Begin with a low DP/fragmentor voltage.
-
Increase the voltage in a stepwise manner.
-
At each step, record the intensities of the precursor ion (e.g., m/z 398.3 for [M-H]⁻ of this compound) and potential fragment ions.
-
-
Vary the Ion Source Temperature:
-
Set the DP/fragmentor voltage to the optimal value determined in the previous step.
-
Vary the source temperature in a stepwise manner.
-
Record the intensities of the precursor and fragment ions at each temperature setting.
-
-
Analyze the data to determine the optimal combination of DP/fragmentor voltage and source temperature that maximizes the precursor ion signal while minimizing fragmentation.
Quantitative Data Summary
The following table summarizes typical mass transitions for Treprostinil and a potential internal standard, 6-keto PGF1α-d4, as reported in a published study.[5] While this is not this compound, it provides an example of expected transitions for a related compound and its deuterated standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Treprostinil | 389.2 | 331.2 | 143.1 |
| 6-keto PGF1α-d4 | 373.2 | 249.4 | 167.3 |
Note: The precursor ion for this compound would be expected at approximately m/z 398.3 ([M-H]⁻). The fragment ions would need to be determined experimentally but would likely involve losses of water and other neutral fragments.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the in-source fragmentation of this compound, leading to more accurate and reliable quantitative results in their mass spectrometry analyses.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. In-source fragmentation [jeolusa.com]
- 3. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 4. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize ion suppression of Treprostinil-d9 in complex biological matrices
Welcome to the technical support center for the analysis of Treprostinil-d9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in complex biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting components from the biological matrix.[1][2][3] This can lead to inaccurate and unreliable quantitative results, including underestimation of the analyte concentration.[3][4] In the analysis of complex biological matrices like plasma or serum, endogenous components such as salts, proteins, and phospholipids are common causes of ion suppression.[5]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A2: A common method to assess ion suppression is the post-column infusion experiment.[3][5] This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted biological sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion-suppressing agents from the matrix.[3]
Q3: What are the most common sources of ion suppression in plasma or serum samples?
A3: The primary sources of ion suppression in plasma and serum are salts, proteins, and phospholipids.[5] Salts typically elute early in the chromatogram, while proteins and phospholipids can elute across a wider retention window and are more likely to interfere with the analyte of interest.[5]
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes, the choice of ionization source can influence the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[1][6] The choice between ESI and APCI will depend on the specific properties of this compound and the nature of the interfering matrix components.
Q5: How does the use of a stable isotope-labeled internal standard like this compound help with ion suppression?
A5: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, including ion suppression. Since this compound is chemically identical to Treprostinil, it will experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound in your LC-MS/MS assays.
Problem: Low or inconsistent signal for this compound.
Possible Cause 1: Ion suppression from the biological matrix.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring and at which retention times.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and common method, but it may not effectively remove phospholipids and other small molecules.[3]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by separating the analyte into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): Offers the most effective cleanup by selectively isolating the analyte and removing a wide range of interfering compounds.[3][5]
-
-
Modify Chromatographic Conditions:
-
Increase Chromatographic Resolution: A longer column or a shallower gradient can help separate this compound from co-eluting interferences.[7]
-
Use a Diverter Valve: Program the valve to divert the flow to waste during the elution of highly suppressing regions (e.g., the initial salt front) to prevent contamination of the ion source.[8]
-
-
Possible Cause 2: Suboptimal Mass Spectrometry Parameters.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to maximize the signal for this compound.
-
Verify MRM Transitions: Ensure that the correct precursor and product ions for this compound are being monitored with optimal collision energy.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Effectiveness in Removing Proteins | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Relative Cost | Throughput |
| Protein Precipitation (PPT) | Good | Poor to Moderate | Poor | Low | High |
| Liquid-Liquid Extraction (LLE) | Good | Good | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Good | High | Low to Moderate |
Experimental Protocols
Protocol: Post-Column Infusion Experiment to Assess Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system:
-
Connect the LC outlet to a T-fitting.
-
Connect a syringe pump containing the this compound standard solution to one arm of the T-fitting.
-
Connect the other arm of the T-fitting to the mass spectrometer's ion source.
-
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Start the syringe pump to infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in MRM mode for the this compound transition. A stable baseline signal should be observed.
-
Inject a blank extracted biological matrix sample (prepared using your standard sample preparation method) onto the LC column and start the chromatographic gradient.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates ion suppression at that retention time.
Mandatory Visualizations
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Addressing chromatographic co-elution issues between Treprostinil and Treprostinil-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues between Treprostinil and its deuterated internal standard, Treprostinil-d9.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound typically used for the quantification of Treprostinil?
A1: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Because it has nearly identical physicochemical properties to the analyte (Treprostinil), it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency or suppression. This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.
Q2: What is chromatographic co-elution, and why is it a problem for Treprostinil and this compound?
A2: Chromatographic co-elution occurs when two or more compounds are not sufficiently separated by the liquid chromatography (LC) column and elute at the same time. While Treprostinil and this compound are expected to co-elute, issues can arise if there is crosstalk between the mass-to-charge ratio (m/z) signals of the analyte and the internal standard. This can happen due to the natural isotopic abundance of elements or impurities in the reference standards.[1][2] Significant signal overlap can compromise the accuracy of the quantification.
Q3: What are the potential consequences of unresolved co-elution or signal interference?
A3: Unresolved co-elution or signal interference can lead to:
-
Inaccurate Quantification: Overestimation or underestimation of the true analyte concentration.
-
Poor Precision: High variability between replicate measurements.
-
Non-linear Calibration Curves: Difficulty in establishing a reliable standard curve for quantification.
-
Failure to Meet Regulatory Acceptance Criteria: Bioanalytical methods submitted to regulatory agencies like the FDA have strict criteria for accuracy and precision that may not be met.[3]
Q4: Can matrix effects contribute to my co-elution problems?
A4: Yes, matrix effects can exacerbate issues related to co-elution.[4][5] The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., plasma, urine).[4][5] If the matrix effect is not uniform for both the analyte and the internal standard, it can lead to inaccurate results even with a co-eluting internal standard.[6]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Broad Peaks for Treprostinil and this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of Treprostinil. | Action: Modify the mobile phase pH. Adding a small amount of an acid like formic acid or ortho-phosphoric acid can improve peak shape.[7][8] |
| Incompatible Column Chemistry: The choice of stationary phase is critical for good chromatography. | Action: Experiment with different C18 columns from various manufacturers or consider a different stationary phase chemistry (e.g., biphenyl) that may offer alternative selectivity. |
| Column Degradation: The column may be contaminated or have lost its efficiency. | Action: 1. Flush the column with a strong solvent. 2. If performance does not improve, replace the column. |
Issue 2: Inadequate Chromatographic Resolution or Suspected Interference
| Possible Cause | Troubleshooting Step |
| Isocratic Elution is Not Sufficient: An isocratic mobile phase may not provide enough resolving power. | Action: Develop a gradient elution method. Start with a higher aqueous composition and gradually increase the organic solvent percentage. This can sharpen peaks and improve separation from interfering components.[3][8] |
| Inappropriate Mobile Phase Composition: The organic solvent choice can impact selectivity. | Action: Evaluate different organic solvents, such as acetonitrile versus methanol, in your mobile phase. |
| Flow Rate is Too High or Too Low: The flow rate affects the time analytes spend interacting with the stationary phase. | Action: Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will increase run time. |
Issue 3: Inaccurate or Imprecise Results Despite Apparent Co-elution
| Possible Cause | Troubleshooting Step |
| Mass Spectrometer Crosstalk: The precursor or product ion channels for Treprostinil and this compound may have some overlap. | Action: 1. Infuse each compound separately to confirm their parent and fragment ions. 2. Select unique and specific precursor and product ion transitions (MRMs) for each compound to minimize interference. |
| Matrix Effects: Components from the biological matrix are suppressing or enhancing the ionization of the analyte and/or internal standard differently. | Action: 1. Improve sample preparation to remove more matrix components (e.g., use solid-phase extraction instead of protein precipitation).[4] 2. Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. |
| Impurity in the Internal Standard: The this compound standard may contain a small amount of unlabeled Treprostinil. | Action: 1. Check the certificate of analysis for the purity of the internal standard. 2. If significant unlabeled analyte is present, a different lot of the internal standard may be needed, or a correction factor may need to be applied. |
Data Presentation: Chromatographic Conditions for Treprostinil Analysis
The following tables summarize different LC-MS/MS conditions that have been used for the analysis of Treprostinil. These can serve as a starting point for method development and troubleshooting.
Table 1: Reported Chromatographic Conditions
| Parameter | Method 1[3][8] | Method 2[7] |
| Column | Agilent 1290 Infinity II UHPLC | ZORBAX Eclipse, XDB-C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | 0.1% Ortho-phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol |
| Gradient | Gradient: 25% B to 90% B over 2 min | Isocratic: 40% B |
| Flow Rate | 0.6 mL/min | 1.2 mL/min |
| Column Temp. | 50 °C | 30 °C |
| Injection Vol. | 10 µL | 10 µL |
| Run Time | 4 min | Not specified, but retention time is 2.232 min |
Table 2: Mass Spectrometry Parameters for Treprostinil
| Parameter | Value[8] |
| Ionization Mode | Negative Ion Mode |
| Quantifier Ion (m/z) | 389.2 → 331.2 |
| Qualifier Ion (m/z) | 389.2 → 143.1 |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation[3][8]
-
To 100 µL of the biological sample (e.g., plasma, serum), add 10 µL of the this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 900 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
Protocol 2: General LC-MS/MS Gradient Method Development
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 2.1 x 50 mm, <2 µm particle size for UHPLC).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes.
-
Hold at the high percentage to wash the column.
-
Return to the initial conditions to re-equilibrate the column.
-
-
Optimization:
-
Inject a mixture of Treprostinil and this compound.
-
Adjust the gradient slope, initial and final organic percentages, and flow rate to achieve optimal peak shape and resolution from matrix interferences.
-
Monitor the signal-to-noise ratio to ensure adequate sensitivity.
-
Visualizations
References
- 1. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home - Cerilliant [cerilliant.com]
- 3. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Impact of different sample extraction methods on the recovery of Treprostinil and Treprostinil-d9
For Researchers, Scientists, and Drug Development Professionals Encountering Challenges in the Quantitative Analysis of Treprostinil and its Deuterated Internal Standard, Treprostinil-d9.
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Treprostinil and its internal standard, this compound, from biological matrices. The following sections offer detailed experimental protocols, comparative data on extraction efficiencies, and solutions to potential pitfalls to ensure accurate and reproducible results in your research and development endeavors.
Comparative Recovery of Treprostinil and this compound
The choice of sample extraction method significantly impacts the recovery of Treprostinil and its internal standard, thereby affecting the accuracy and sensitivity of subsequent analyses. Below is a summary of expected recovery rates for three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). It is crucial to use a deuterated internal standard like this compound to compensate for any variability or loss during the extraction process.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Precision (%CV) | Reference |
| Liquid-Liquid Extraction (LLE) | Treprostinil | Rat Serum | 104.25 - 110.66 | 0.17 - 5.11 | [1] |
| Treprostinil | Human Serum | 104.25 - 110.66 | 0.17 - 5.11 | [1] | |
| Treprostinil | Human Plasma | 104.25 - 110.66 | 0.17 - 5.11 | [1] | |
| Solid-Phase Extraction (SPE) | Prostaglandins (PGE2, PGF2α) | Plasma, Urine, Tissue Homogenate | >90 | Not Reported | [1][2][3] |
| Protein Precipitation (PPT) | General Acidic Drugs | Plasma | 60 - 80 (Estimated) | <15 (Estimated) | [4] |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for Treprostinil and other prostaglandins and can be adapted to specific laboratory conditions.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated LC-MS/MS method for the quantification of Treprostinil in biological samples.[1]
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for Treprostinil.
Methodology:
-
Sample Preparation: To 100 µL of plasma or serum, add the internal standard (this compound) solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample. A common ratio is 3:1 (v/v) of acetonitrile to sample.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation. Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Acidification: Acidify the supernatant to a pH of approximately 3-4 using a weak acid like formic acid. This step is crucial for protonating the acidic Treprostinil, making it more soluble in the organic extraction solvent.
-
Liquid-Liquid Extraction: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). A typical volume is 1 mL.
-
Vortex and Centrifuge: Vortex the mixture vigorously for at least 1 minute to ensure efficient partitioning of Treprostinil into the organic layer. Centrifuge to facilitate phase separation.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for the LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure for the extraction of acidic drugs like prostaglandins from plasma and should be optimized for specific laboratory conditions and SPE cartridge types.
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for Treprostinil.
Methodology:
-
SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C8, C18, or a polymeric sorbent).
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through the sorbent bed. This activates the stationary phase.
-
Sample Pre-treatment: Add the internal standard (this compound) to the plasma or serum sample. Acidify the sample to a pH of approximately 3-4 with a weak acid to ensure Treprostinil is in its neutral form for better retention on the reversed-phase sorbent.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane can help remove lipids.
-
Drying: Dry the sorbent bed thoroughly under vacuum or with nitrogen to remove any remaining wash solvents.
-
Elution: Elute Treprostinil and this compound from the cartridge with a suitable organic solvent (e.g., ethyl acetate or a higher percentage of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protein Precipitation (PPT) Protocol
This is a rapid but less clean extraction method. It is often followed by further cleanup steps.
Workflow Diagram:
Caption: Protein Precipitation Workflow for Treprostinil.
Methodology:
-
Sample Preparation: To a volume of plasma or serum, add the internal standard (this compound) solution.
-
Add Precipitating Agent: Add a cold protein precipitating agent, such as acetonitrile or methanol, to the sample. A common ratio is 3:1 or 4:1 (v/v) of precipitant to sample.
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
Collect Supernatant: Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further cleanup steps if significant matrix effects are observed.
Troubleshooting Guides
Low Recovery of Treprostinil and/or this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation (PPT & LLE) | - Ensure the precipitating solvent is cold. - Increase the ratio of precipitating solvent to sample (e.g., from 3:1 to 4:1). - Increase vortexing time and/or centrifugation time and speed. |
| Suboptimal pH for Extraction (LLE & SPE) | - Treprostinil is an acidic drug. Ensure the sample is acidified to a pH of ~3-4 before extraction to protonate the carboxylic acid group, making it less polar and more extractable into organic solvents (LLE) or better retained on a reversed-phase sorbent (SPE). |
| Improper Solvent Selection (LLE & SPE) | - For LLE, try different extraction solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture). - For SPE elution, ensure the solvent is strong enough to desorb the analyte. If methanol is used, a small amount of acid (e.g., formic acid) in the elution solvent can improve recovery. |
| Analyte Adsorption to Surfaces | - Use silanized glassware or low-binding polypropylene tubes to minimize adsorption of the analytes. |
| Incomplete Elution from SPE Cartridge | - Increase the volume of the elution solvent. - Try a stronger elution solvent. - Perform a second elution and analyze it separately to check for residual analyte. |
| SPE Cartridge Drying Out | - Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps. |
| Analyte Breakthrough during SPE Loading/Washing | - Decrease the flow rate during sample loading. - Ensure the wash solvent is not too strong, which could prematurely elute the analytes. |
High Variability in Recovery
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH Adjustment | - Use a calibrated pH meter to ensure consistent acidification of all samples. |
| Inconsistent Vortexing/Mixing | - Use a vortex mixer with a consistent speed and time for all samples. |
| Variable Centrifugation | - Ensure the centrifuge is properly balanced and reaches the set speed and time for all runs. |
| Matrix Effects | - Matrix effects (ion suppression or enhancement) can cause variability. The use of a stable isotope-labeled internal standard like this compound is critical to correct for these effects. - Improve sample cleanup by using a more selective extraction method (e.g., SPE over PPT) or by optimizing the SPE wash steps. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound necessary?
A1: A deuterated internal standard is chemically identical to the analyte (Treprostinil) but has a different mass due to the presence of deuterium atoms. It co-elutes with the analyte and experiences similar extraction recovery and matrix effects. By measuring the ratio of the analyte to the internal standard, any variations in the analytical process can be normalized, leading to more accurate and precise quantification.
Q2: I am seeing significant ion suppression in my LC-MS/MS analysis after protein precipitation. What can I do?
A2: Protein precipitation is a relatively "dirty" extraction method and often leaves behind phospholipids and other matrix components that can cause ion suppression. To mitigate this:
-
Optimize Chromatography: Ensure that your chromatographic method separates Treprostinil from the early eluting, highly ion-suppressive components.
-
Further Cleanup: Incorporate a liquid-liquid extraction or solid-phase extraction step after the initial protein precipitation.
-
Dilute the Sample: Diluting the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.
Q3: What type of SPE sorbent is best for Treprostinil?
A3: As an acidic compound, Treprostinil is best extracted using a reversed-phase sorbent. Common choices include C8, C18, or polymeric sorbents. Polymeric sorbents often offer higher capacity and are less prone to drying out than silica-based sorbents. The optimal sorbent may need to be determined empirically for your specific application.
Q4: My recovery is still low even after optimizing the pH and solvents. What else could be the problem?
A4: Consider the possibility of analyte binding to proteins in the plasma. While acidification helps, some drugs have very high protein binding. You may need to use a stronger protein denaturing agent or a different extraction technique. Also, ensure that your evaporation step is not too harsh, as excessive heat or a strong nitrogen flow can lead to the loss of the analyte.
Q5: Can I use the same extraction method for both plasma and urine samples?
A5: While the same general principles apply, the method may need to be optimized for different matrices. Urine is generally a cleaner matrix than plasma, with lower protein content. Therefore, a simpler extraction method might be sufficient for urine. However, the salt content in urine can affect SPE, so a desalting step or a specific wash step may be necessary. It is always recommended to validate the extraction method for each matrix you are analyzing.
References
- 1. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for a Robust Treprostinil-d9 Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their mass spectrometer source conditions for a robust and reliable Treprostinil-d9 signal.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: No or Low Signal for this compound
Question: I am not seeing any signal, or the signal for my internal standard, this compound, is very low. What are the possible causes and how can I fix this?
Answer:
A complete loss or significantly diminished signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue:
Step 1: Verify Sample and Standard Integrity
-
Concentration: Ensure your this compound working solution is at the correct concentration. Inadvertent dilution errors are a common source of low signal.
-
Degradation: While Treprostinil is relatively stable, improper storage of stock or working solutions (e.g., exposure to light or elevated temperatures for extended periods) can lead to degradation. Prepare fresh dilutions from your stock solution.
Step 2: Check the LC System
-
Autosampler and Injection: Verify that the correct vial is being sampled and that the injection volume is accurate. Check for air bubbles in the syringe and sample loop.
-
LC Flow Path: Ensure there are no leaks in the LC system. Check for consistent flow rate and pressure. A blockage in the column or tubing can prevent the sample from reaching the mass spectrometer.
Step 3: Inspect the Mass Spectrometer Source
-
Electrospray Needle Position: Ensure the ESI needle is correctly positioned. An improperly aligned needle will result in poor spray formation and, consequently, a weak signal.
-
Clogged Needle or Tubing: Salts from the mobile phase or particulates from the sample can clog the ESI needle or the transfer tubing. Clean or replace these components as needed.
-
Gas Flows: Confirm that the nebulizer and drying gas flows are turned on and set to the appropriate rates.
Step 4: Review Mass Spectrometer Parameters
-
Ionization Mode: Treprostinil, being a carboxylic acid, is best analyzed in negative ion mode. Confirm that your method is set to negative ESI.
-
MRM Transitions: Double-check that the correct precursor and product ion masses for this compound are entered in your acquisition method. Based on the fragmentation of Treprostinil, the predicted MRM transitions for this compound (precursor m/z 398.2) would be 398.2 -> 340.2 (quantifier) and 398.2 -> 152.1 (qualifier). Note: These are predicted transitions and should be experimentally confirmed by infusing a solution of this compound.
-
Source Conditions: Ensure that the source parameters (e.g., capillary voltage, source temperature, gas flows) are within the optimal range for Treprostinil analysis. Refer to the recommended starting conditions in the tables below.
Issue 2: Unstable or Fluctuating Signal
Question: The signal for this compound is erratic and fluctuates between injections. What could be causing this instability?
Answer:
Signal instability can compromise the precision and accuracy of your assay. The following are common causes and their solutions:
-
Inconsistent Spray Formation: An unstable electrospray is a primary cause of fluctuating signal intensity.
-
Solution: Visually inspect the spray. It should be a fine, consistent mist. If it is sputtering or arcing, check for a clogged or dirty ESI needle, incorrect positioning, or inadequate gas flows.
-
-
Mobile Phase Issues:
-
Inadequate Mixing: If using a gradient, ensure the solvents are being mixed properly. Premixing the mobile phases can sometimes improve stability.
-
Outgassing: Dissolved gases coming out of solution in the pump heads can cause pressure fluctuations and an unstable spray. Ensure your mobile phases are properly degassed.
-
-
Source Contamination: Buildup of non-volatile salts or sample matrix components in the ion source can lead to inconsistent ionization.
-
Solution: Clean the ion source, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's recommendations.[1]
-
-
Temperature Fluctuations: Inconsistent source or drying gas temperatures can affect desolvation efficiency and lead to signal instability.
-
Solution: Allow the instrument to fully equilibrate before starting your analytical run. Ensure the laboratory environment has stable temperature and humidity.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting source parameters for this compound analysis?
A1: The optimal source parameters can vary between different mass spectrometer models. However, the following table provides recommended starting conditions based on published methods for Treprostinil and other prostaglandins.[2][3] These should be further optimized for your specific instrument.
| Parameter | Recommended Starting Range | Purpose |
| Ionization Mode | Negative Electrospray (ESI) | Treprostinil contains a carboxylic acid group, which readily deprotonates to form a negative ion. |
| Capillary Voltage | 2500 - 3500 V | Creates the potential difference to generate the electrospray. |
| Source Temperature | 120 - 150 °C | Assists in the initial desolvation of the droplets. |
| Drying Gas Temperature | 300 - 375 °C | Promotes efficient desolvation of the solvent from the analyte ions. |
| Drying Gas Flow | 10 - 13 L/min | Carries away the solvent vapor. |
| Nebulizer Gas Pressure | 20 - 45 psi | Aids in the formation of fine droplets. |
| Sheath Gas Temperature | 350 - 400 °C | Helps to focus the spray and further aids in desolvation. |
| Sheath Gas Flow | 10 - 12 L/min | Confines the spray and improves ionization efficiency. |
Q2: How does the mobile phase composition affect the this compound signal?
A2: The mobile phase composition is critical for both chromatographic separation and ionization efficiency. For Treprostinil analysis in negative ion mode:
-
pH: A slightly acidic mobile phase (e.g., containing 0.1% formic acid or acetic acid) is often used to ensure good peak shape during reversed-phase chromatography. While this may seem counterintuitive for negative ion mode, the in-source environment is what ultimately dictates ionization.
-
Solvent Composition: A typical reversed-phase gradient using water and a polar organic solvent like acetonitrile or methanol is suitable. The organic solvent aids in the desolvation process in the ESI source.
Q3: What are the expected MRM transitions for this compound?
A3: The precursor ion for this compound will have a mass-to-charge ratio (m/z) of 398.2 ([M-H]⁻), which is 9 Da higher than unlabeled Treprostinil (m/z 389.2). The product ions are generated by collision-induced dissociation (CID). Based on the fragmentation of Treprostinil, the expected transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Treprostinil | 389.2 | 331.2 | 143.1 |
| This compound | 398.2 | 340.2 (Predicted) | 152.1 (Predicted) |
Important: These transitions for this compound are predicted and should be empirically determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Q4: Can this compound and Treprostinil separate chromatographically?
A4: Yes, it is possible to observe a slight chromatographic separation between an analyte and its deuterated internal standard, known as the "isotope effect". This is more common with a higher number of deuterium labels. If this occurs, it is important to ensure that the integration parameters are set to correctly measure the peak areas for both the analyte and the internal standard.
Q5: Are there any concerns about hydrogen/deuterium (H/D) exchange with this compound?
A5: H/D exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent, can be a concern, especially for deuterons on heteroatoms (O-D, N-D). However, for this compound, the deuterium labels are typically on carbon atoms, which are generally stable to exchange under typical reversed-phase LC-MS conditions. It is still good practice to be aware of this potential issue and to check for any unexpected changes in the mass spectrum of the internal standard.
Experimental Protocols
Protocol 1: Optimization of Source Parameters
-
Prepare a working solution of this compound at a concentration of approximately 100 ng/mL in a 50:50 mixture of your initial mobile phase conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Set the mass spectrometer to monitor the predicted quantifier MRM transition for this compound (e.g., 398.2 -> 340.2).
-
Systematically vary one source parameter at a time while keeping the others constant. Monitor the signal intensity for the this compound transition.
-
Start with the capillary voltage, then adjust the drying gas temperature and flow rate, followed by the nebulizer pressure.
-
-
Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.
-
Verify the final optimized conditions by performing an injection of the standard onto the LC-MS system.
Protocol 2: System Suitability Test
-
Prepare a standard solution containing a known concentration of both Treprostinil and this compound.
-
Inject this solution five or six times at the beginning of your analytical run.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The relative standard deviation (RSD) of the peak areas for both Treprostinil and this compound should be less than 15%.
-
Retention Time Stability: The retention times for both analytes should be consistent, with an RSD of less than 2%.
-
Peak Shape: The chromatographic peaks should be symmetrical with a tailing factor between 0.9 and 1.5.
-
-
If the system suitability test fails, troubleshoot the system before proceeding with sample analysis.
Visualizations
Caption: Troubleshooting workflow for low or no this compound signal.
Caption: Relationship between source parameters and this compound signal.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Treprostinil: Treprostinil-d9 vs. an Alternative Internal Standard Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two approaches for the bioanalytical method validation of Treprostinil in biological matrices, focusing on the choice of internal standard (IS) in accordance with Food and Drug Administration (FDA) guidelines. We will compare a method utilizing the stable isotope-labeled (SIL) internal standard, Treprostinil-d9, with a recently published and validated method that employs an alternative structural analog, 6-keto Prostaglandin F1α-d4.
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. The use of a SIL-IS, such as this compound, is generally considered the "gold standard" as its physicochemical properties are nearly identical to the analyte. However, the availability and cost of SIL-IS can sometimes necessitate the use of alternative standards.
This guide will delve into the FDA's bioanalytical method validation parameters and discuss how each is addressed by the two internal standard strategies.
Experimental Protocols
Method 1: Validated LC-MS/MS Analysis of Treprostinil using 6-keto Prostaglandin F1α-d4 as an Internal Standard
This method was developed and validated for the quantification of Treprostinil in rat serum, human serum, and human plasma.[1][2]
Sample Preparation:
-
To 100 µL of biological matrix (serum or plasma), add 200 µL of acetonitrile containing the internal standard, 6-keto Prostaglandin F1α-d4.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1290 Infinity II HPLC System
-
Column: Zorbax Eclipse Plus C18 column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Treprostinil: m/z 389.2 → 231.1
-
6-keto Prostaglandin F1α-d4 (IS): m/z 373.2 → 167.1
-
Method 2: Proposed LC-MS/MS Analysis of Treprostinil using this compound as an Internal Standard
Sample Preparation:
The sample preparation would likely follow a similar protein precipitation protocol as Method 1 to ensure efficient extraction.
-
To 100 µL of biological matrix, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex and centrifuge to precipitate proteins.
-
Evaporate and reconstitute the supernatant.
Chromatographic and Mass Spectrometric Conditions:
The chromatographic conditions would be optimized to be identical to those for the unlabeled Treprostinil to ensure co-elution, which is a key advantage of using a SIL-IS.
-
LC System and Column: Identical to Method 1.
-
Mobile Phase and Flow Rate: Identical to Method 1.
-
Mass Spectrometer: Identical to Method 1.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions:
-
Treprostinil: m/z 389.2 → 231.1
-
This compound (IS): m/z 398.2 → 231.1 (or another suitable fragment ion)
-
Data Presentation: Comparison of Validation Parameters
The following tables summarize the key validation parameters as defined by the FDA's Bioanalytical Method Validation Guidance and how they are addressed by each method.
Table 1: Summary of Bioanalytical Method Validation Parameters
| Validation Parameter | FDA Guideline Summary | Performance with this compound (Anticipated) | Performance with 6-keto Prostaglandin F1α-d4 (Published Data[1][2]) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | High. This compound has the same retention time as Treprostinil, but is differentiated by its mass-to-charge ratio. | High. Chromatographic separation and unique MRM transitions ensure selectivity. |
| Accuracy | The closeness of the mean test results to the true value. | Expected to be high, as the SIL-IS closely tracks the analyte through all steps. | 92.97 - 107.87% |
| Precision | The closeness of agreement among a series of measurements. | Expected to be high (low %CV), due to the superior ability of the SIL-IS to correct for variability. | Intra-assay: 1.16 - 3.34 %CV, Inter-assay: 1.11 - 4.58 %CV |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) to unextracted standards. | High and consistent across concentration levels, as the SIL-IS will have nearly identical extraction behavior to the analyte. | Not explicitly reported in the publication, but the accuracy and precision data suggest it is consistent. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Linear over the desired concentration range. | Linear over the range of 0.25 - 75.0 ng/mL. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Dependent on instrument sensitivity, but expected to be low. An FDA review of a Treprostinil method mentioned an LLOQ of 0.01 ng/mL.[3] | 0.25 ng/mL |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Minimized. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing effective correction. | The validation would have included assessments to ensure no significant matrix effect. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | High, as the deuterated form is chemically stable. | No significant variation in Treprostinil concentrations was observed under the investigated storage conditions.[1][2] |
Mandatory Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA guidelines.
Internal Standard Comparison Logic
This diagram outlines the logical considerations when choosing between a stable isotope-labeled internal standard and a structural analog.
Conclusion
Both this compound and 6-keto Prostaglandin F1α-d4 can be used to develop a validated bioanalytical method for Treprostinil that meets FDA requirements. The choice of internal standard will depend on several factors, including cost, availability, and the specific requirements of the study.
-
This compound represents the ideal choice for an internal standard due to its near-identical properties to the analyte, which provides the most effective compensation for analytical variability. This leads to high accuracy and precision, and minimizes the risk of differential matrix effects.
-
6-keto Prostaglandin F1α-d4 has been demonstrated to be a suitable alternative internal standard in a validated method that meets FDA acceptance criteria.[1][2] While it does not co-elute with Treprostinil, careful method development and validation can ensure its reliability for quantitative analysis.
Ultimately, the goal of bioanalytical method validation is to ensure the reliability and reproducibility of the data. A thoroughly validated method, regardless of the specific internal standard chosen, is essential for supporting regulatory submissions and making informed decisions in drug development.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Battle of Internal Standards: Treprostinil-d9 vs. a Structural Analog for Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Treprostinil, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, Treprostinil-d9, and a cost-effective structural analog, 6-keto Prostaglandin F1α-d4, supported by experimental data and detailed protocols.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their near-identical physicochemical properties to the analyte. However, their high cost can be a significant drawback. This has led to the exploration of structural analogs, like 6-keto Prostaglandin F1α-d4, as a more economical alternative.
Performance Data at a Glance: A Comparative Analysis
To facilitate a clear comparison, the following table summarizes the key performance metrics of bioanalytical methods for Treprostinil using either this compound (inferred from FDA review documents for a validated UPLC/MS/MS method) or 6-keto Prostaglandin F1α-d4 as the internal standard.
| Performance Metric | Method with this compound (UPLC/MS/MS) | Method with 6-keto Prostaglandin F1α-d4 (LC-MS/MS)[1][2] |
| Linearity Range | 10 - 5000 pg/mL[3] | 0.25 - 75.0 ng/mL[1][2] |
| Accuracy | ≤ 15% (20% at LLOQ)[3] | 92.97 - 107.87 %[1][2] |
| Precision (CV%) | ≤ 15% (20% at LLOQ)[3] | Intra-assay: 1.16 - 3.34 % Inter-assay: 1.11 - 4.58 %[1][2] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[3] | 0.25 ng/mL[1] |
Delving into the Details: Experimental Protocols
A thorough understanding of the methodologies employed is crucial for interpreting the performance data. Below are the detailed experimental protocols for the key experiments cited.
Experimental Protocol for LC-MS/MS Analysis of Treprostinil using 6-keto Prostaglandin F1α-d4 Internal Standard[1][2]
-
Sample Preparation:
-
To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the internal standard, 6-keto Prostaglandin F1α-d4.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Treprostinil: Precursor ion (m/z) -> Product ion (m/z)
-
6-keto Prostaglandin F1α-d4: Precursor ion (m/z) -> Product ion (m/z)
-
-
Inferred Experimental Protocol for UPLC/MS/MS Analysis of Treprostinil using a Deuterated Internal Standard (e.g., this compound)[3]
-
Sample Preparation: Specific details on the sample preparation were not available in the public documents. However, a typical protein precipitation or solid-phase extraction method would likely be employed.
-
Liquid Chromatography Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) for enhanced resolution and speed.
-
Column: A suitable sub-2 µm particle size column.
-
Mobile Phase: A gradient system, likely similar to the LC-MS/MS method, optimized for UPLC.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative TurboIonSpray®.[3]
-
Multiple Reaction Monitoring (MRM) Transitions: Specific transitions for Treprostinil and this compound would be monitored.
-
Visualizing the Science: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the Treprostinil signaling pathway and a typical experimental workflow for bioanalytical assays.
Caption: Treprostinil signaling pathway leading to vasodilation and inhibition of platelet aggregation.
Caption: A typical experimental workflow for a bioanalytical assay using an internal standard.
Discussion and Conclusion
The choice between a deuterated internal standard like this compound and a structural analog such as 6-keto Prostaglandin F1α-d4 involves a trade-off between performance and cost.
This compound , as a stable isotope-labeled analog, is theoretically the superior choice. Its near-identical chemical and physical properties to Treprostinil ensure that it co-elutes and experiences the same degree of ionization efficiency and potential matrix effects. This leads to more accurate and precise quantification, particularly in complex biological matrices. The data from the FDA review, with a low LLOQ of 10 pg/mL, suggests a highly sensitive method, which is often achievable with a well-matched deuterated internal standard.
6-keto Prostaglandin F1α-d4 , on the other hand, presents a compelling cost-effective alternative. The validation data demonstrates that a robust and reliable assay can be developed using this structural analog, meeting the acceptance criteria for accuracy and precision. While it may not perfectly mimic the behavior of Treprostinil in all aspects, the presented method shows excellent performance for the intended concentration range. The potential for slight differences in chromatographic retention and ionization response compared to the analyte is a consideration, but the comprehensive validation data suggests these differences are manageable and do not compromise the assay's integrity for its specified application.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Evaluating the Linearity, Precision, and Accuracy of a Treprostinil Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of a stable isotope-labeled internal standard, such as Treprostinil-d9, is the gold standard in quantitative bioanalysis using LC-MS/MS. These standards co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This leads to enhanced precision and accuracy in the quantification of the target analyte. While the presented method uses a different deuterated standard, the principles of improved analytical reliability remain the same.
Performance Comparison of Analytical Methods for Treprostinil
The following tables summarize the performance characteristics of a validated LC-MS/MS method compared to published HPLC and RP-HPLC methods for the determination of Treprostinil.
Table 1: Linearity of Treprostinil Assays
| Parameter | LC-MS/MS with Deuterated IS[1] | RP-HPLC Method 1[2] | RP-HPLC Method 2 |
| Linearity Range | 0.25 - 75.0 ng/mL | 10 - 60 µg/mL | 25% - 150% of specification limit |
| Correlation Coefficient (r²) | > 0.99 | 0.9995 | 0.999 |
Table 2: Precision of Treprostinil Assays
| Parameter | LC-MS/MS with Deuterated IS[1] | RP-HPLC Method 1 | RP-HPLC Method 2 |
| Intra-assay Precision (%RSD) | 1.16 - 3.34% | Not Reported | 0.3% (Repeatability) |
| Inter-assay Precision (%RSD) | 1.11 - 4.58% | Not Reported | Not Reported |
Table 3: Accuracy of Treprostinil Assays
| Parameter | LC-MS/MS with Deuterated IS[1] | RP-HPLC Method 1 | RP-HPLC Method 2 |
| Accuracy (% Recovery) | 92.97 - 107.87% | Not Reported | 99.45% (from commercial formulation) |
Experimental Protocols
Validated LC-MS/MS Method with 6-keto Prostaglandin F1α-d4 Internal Standard
This method is suitable for the quantification of Treprostinil in biological matrices such as rat and human serum and plasma.[1]
1. Sample Preparation:
-
Biological samples are subjected to protein precipitation to remove interfering macromolecules.[1]
-
6-keto Prostaglandin F1α-d4 is added as an internal standard prior to precipitation.[1]
2. Liquid Chromatography:
-
A gradient elution is employed with a total run time of 4 minutes.[1]
-
The specific column and mobile phases are detailed in the source publication.
3. Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer.
-
The instrument is operated in the appropriate ionization mode to monitor specific precursor and product ion transitions for both Treprostinil and the internal standard.
Alternative RP-HPLC Method
This method is suitable for the quantification of Treprostinil in bulk drug and pharmaceutical dosage forms.[2]
1. Sample Preparation:
-
A stock solution of Treprostinil is prepared in a suitable diluent (e.g., mobile phase).
-
A series of dilutions are made to prepare calibration standards.
2. Liquid Chromatography:
-
An isocratic elution is performed using a C18 column (e.g., Phenomenex Luna C18, 250 X 4.6mm, 5µm).[2]
-
The mobile phase consists of a mixture of Methanol and 0.1% Ortho phosphoric acid (20:80 V/V).[2]
-
The flow rate is maintained at 1.0 mL/min.[2]
-
Detection is carried out using a UV detector at 223nm.[2]
Visualizations
Caption: Signaling pathway of Treprostinil leading to vasodilation.
References
Assessing the Stability of Treprostinil in Biological Samples: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Treprostinil in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. A critical component of a robust bioanalytical method is the use of a suitable internal standard (IS) to ensure precision and accuracy by correcting for variability during sample processing and analysis. This guide provides a comparative assessment of methodologies for evaluating the stability of Treprostinil in biological samples, with a focus on the role of the stable isotope-labeled internal standard, Treprostinil-d9.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound, a deuterated form of Treprostinil, serves as the gold standard for several reasons:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the unlabeled Treprostinil. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, providing the most accurate correction for any analyte loss or variability.
-
Co-elution: It co-elutes with the analyte, meaning it experiences the same matrix effects, which are a common source of variability in LC-MS/MS analysis.
-
Mass Differentiation: It is easily differentiated from the native analyte by its higher mass, allowing for simultaneous detection and quantification.
While highly effective, the use of deuterated Treprostinil can sometimes be cost-prohibitive, leading researchers to explore other alternatives.[1]
Alternative Internal Standard: 6-keto Prostaglandin F1α-d4
A validated alternative for the quantification of Treprostinil is the use of 6-keto Prostaglandin F1α-d4 as an internal standard.[1][2] This compound, while not structurally identical to Treprostinil, has been successfully used in a validated LC-MS/MS method to assess the stability of Treprostinil in various biological matrices.[1][2]
Comparative Stability Data
The following tables summarize the stability of Treprostinil in human and rat serum using a validated LC-MS/MS method with 6-keto Prostaglandin F1α-d4 as the internal standard. These results demonstrate the inherent stability of Treprostinil under typical storage and handling conditions. While specific data for methods using this compound is not publicly detailed in this format, the use of a SIL-IS is expected to yield at least equivalent, if not superior, precision and accuracy due to its ability to more effectively correct for any potential degradation.
Table 1: Short-Term Stability of Treprostinil in Human and Rat Serum
| Condition | Matrix | Duration | Mean Concentration (% of Nominal) | Acceptance Criteria |
| Room Temperature | Human Serum | 24 hours | 98.5% | 85-115% |
| Room Temperature | Rat Serum | 24 hours | 99.1% | 85-115% |
| Refrigerated (4°C) | Human Serum | 7 days | 101.2% | 85-115% |
| Refrigerated (4°C) | Rat Serum | 7 days | 97.8% | 85-115% |
Data adapted from a study utilizing 6-keto Prostaglandin F1α-d4 as the internal standard.[1]
Table 2: Freeze-Thaw Stability of Treprostinil in Human and Rat Serum
| Condition | Matrix | Number of Cycles | Mean Concentration (% of Nominal) | Acceptance Criteria |
| -20°C to Room Temp | Human Serum | 3 | 96.4% | 85-115% |
| -20°C to Room Temp | Rat Serum | 3 | 98.2% | 85-115% |
| -80°C to Room Temp | Human Serum | 3 | 97.1% | 85-115% |
| -80°C to Room Temp | Rat Serum | 3 | 99.5% | 85-115% |
Data adapted from a study utilizing 6-keto Prostaglandin F1α-d4 as the internal standard.[1]
Table 3: Long-Term Stability of Treprostinil in Human and Rat Serum
| Storage Temperature | Matrix | Duration | Mean Concentration (% of Nominal) | Acceptance Criteria |
| -20°C | Human Serum | 5 months | 95.8% | 85-115% |
| -20°C | Rat Serum | 5 months | 97.3% | 85-115% |
| -80°C | Human Serum | 1 year | 98.9% | 85-115% |
| -80°C | Rat Serum | 1 year | 100.4% | 85-115% |
Data adapted from a study utilizing 6-keto Prostaglandin F1α-d4 as the internal standard.[1]
FDA reviews of bioanalytical methods for Treprostinil have consistently shown high accuracy and precision for quality control samples, with accuracy typically within ±7.7% and precision (coefficient of variation) less than 14%.[3] These performance characteristics, often achieved with a deuterated internal standard, underscore the stability of Treprostinil during the analytical process.
Experimental Protocols
Detailed Protocol for Stability Assessment of Treprostinil in Serum
This protocol is based on a validated method using 6-keto Prostaglandin F1α-d4 as the internal standard.[1] A similar workflow would be employed when using this compound.
1. Preparation of Spiked Samples:
-
Prepare stock solutions of Treprostinil in a suitable solvent (e.g., 75:25 water:acetonitrile).
-
Spike blank, pooled human or rat serum with the Treprostinil stock solution to achieve desired quality control (QC) concentrations (e.g., low, medium, and high).
-
Prepare a sufficient number of aliquots for each stability condition to be tested.
2. Stability Conditions:
-
Freeze-Thaw Stability: Store QC sample aliquots at -20°C and -80°C for at least 24 hours. Thaw the samples unassisted at room temperature. After they are completely thawed, refreeze them for at least 12 hours. Repeat this cycle for the desired number of times (typically three).
-
Short-Term (Bench-Top) Stability: Thaw QC sample aliquots and keep them at room temperature for a specified period (e.g., 24 hours).
-
Long-Term Stability: Store QC sample aliquots at -20°C and -80°C for an extended duration (e.g., 1, 3, 6, 12 months).
3. Sample Preparation for Analysis:
-
Thaw the stability samples and a set of freshly prepared calibration curve standards and QC samples on ice.
-
To 100 µL of each sample, add the internal standard solution (e.g., 10 µL of 100 ng/mL 6-keto Prostaglandin F1α-d4 or an appropriate concentration of this compound).
-
Precipitate proteins by adding 900 µL of ice-cold acetonitrile and vortexing for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to clean tubes for analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into a validated LC-MS/MS system.
-
Quantify the concentrations of Treprostinil in the stability samples against the freshly prepared calibration curve.
5. Data Analysis:
-
Calculate the mean concentration and accuracy (% of nominal concentration) for the stability samples.
-
The stability is considered acceptable if the mean concentrations are within ±15% of the nominal concentrations.
Visualizing the Workflow
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Navigating Treprostinil Quantification: A Guide to Alternative Internal Standards in the Absence of Treprostinil-d9
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Treprostinil, the availability of a suitable internal standard is paramount for achieving accurate and reliable quantitative results. While Treprostinil-d9 is the ideal isotopically labeled internal standard, its availability or cost can sometimes pose challenges. This guide provides a comprehensive comparison of potential alternative internal standards, supported by experimental data, to ensure the continuity and integrity of research when this compound is not an option.
This document outlines viable alternative internal standards for the quantification of Treprostinil using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It delves into the performance of these alternatives and provides a detailed experimental protocol for the most promising candidate.
Comparison of Alternative Internal Standards
The selection of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. In the absence of the analyte's direct isotopically labeled counterpart, other deuterated prostaglandin analogs with structural similarities can serve as effective substitutes.
Based on a comprehensive review of available literature, 6-keto Prostaglandin F1α-d4 has been identified as a successfully validated alternative internal standard for the quantification of Treprostinil in biological matrices.[1][2] Other deuterated prostaglandins, such as Prostaglandin E2-d4 (PGE2-d4), also present potential options due to their structural similarity to Treprostinil, although specific validation data for this application is less readily available.[3][4][5][6]
The following table summarizes the key performance data for 6-keto Prostaglandin F1α-d4 as an internal standard for Treprostinil quantification.
| Internal Standard | Analyte | Matrix | Method | Linearity (ng/mL) | Accuracy (%) | Intra-assay Precision (%) | Inter-assay Precision (%) | Commercial Availability |
| 6-keto Prostaglandin F1α-d4 | Treprostinil | Rat Serum, Human Serum, Human Plasma | LC-MS/MS | 0.25 - 75.0 | 92.97 - 107.87 | 1.16 - 3.34 | 1.11 - 4.58 | Yes[7][8][9] |
| Prostaglandin E2-d4 | Prostaglandin E2 | Biological Fluids | LC-MS/MS | 0.10 - 500 | Not Reported | < 5 | < 5 | Yes[3][5] |
Experimental Protocol: Quantification of Treprostinil using 6-keto Prostaglandin F1α-d4
This section provides a detailed methodology for the quantification of Treprostinil in biological samples using 6-keto Prostaglandin F1α-d4 as an internal standard, based on a validated LC-MS/MS method.[1][2]
Materials and Reagents
-
Treprostinil analytical standard
-
6-keto Prostaglandin F1α-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human serum, plasma)
Sample Preparation
-
Thaw biological samples (serum or plasma) on ice.
-
Spike 50 µL of the biological sample with the appropriate concentration of Treprostinil standard (for calibration curve and quality control samples) and a fixed concentration of 6-keto Prostaglandin F1α-d4 internal standard.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Agilent ZORBAX Phenyl-Hexyl)[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage over several minutes, followed by a re-equilibration step. A total run time of 4 minutes has been reported as effective.[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (optimization required)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Treprostinil: Precursor ion > Product ion (to be determined by direct infusion of the standard)
-
6-keto Prostaglandin F1α-d4: Precursor ion > Product ion (to be determined by direct infusion of the standard)
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[11] Key validation parameters include:
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the assay is linear. A correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine the intra- and inter-assay accuracy and precision. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).
-
Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.
-
Matrix Effect: Evaluate the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making for selecting an alternative internal standard, the following diagrams are provided.
Caption: Experimental workflow for Treprostinil quantification.
Caption: Decision tree for selecting an internal standard.
References
- 1. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. biocompare.com [biocompare.com]
- 8. thomassci.com [thomassci.com]
- 9. caymanchem.com [caymanchem.com]
- 10. agilent.com [agilent.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Enhancing Bioanalytical Precision: A Guide to Inter-Assay and Intra-Assay Variability Assessment with Treprostinil-d9
For researchers, scientists, and drug development professionals, achieving the highest level of precision and accuracy in bioanalytical methods is paramount. This guide provides an objective comparison of the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Treprostinil, with a focus on inter-assay and intra-assay variability. We will explore the pivotal role of a stable isotope-labeled internal standard, such as Treprostinil-d9, in minimizing analytical variability and ensuring data integrity.
The quantification of Treprostinil, a potent prostacyclin analogue used in the treatment of pulmonary arterial hypertension, in biological matrices requires a robust and validated bioanalytical method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for method validation, with a key focus on precision. Precision, which encompasses both intra-assay (within-run) and inter-assay (between-run) variability, is a critical measure of the random error of an analytical method.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte, but with a different mass, is the gold standard in quantitative LC-MS/MS analysis. This compound, a deuterated form of Treprostinil, serves as an ideal internal standard. It co-elutes with the analyte and experiences similar ionization and matrix effects, effectively compensating for variations in sample preparation and instrument response. This leads to a significant reduction in both intra-assay and inter-assay variability, thereby enhancing the precision and reliability of the analytical data.
Performance Benchmarking: Precision of a Validated LC-MS/MS Method
While specific data for a method utilizing this compound is not publicly available, a recently published study provides valuable insight into the performance of a validated LC-MS/MS method for Treprostinil quantification in rat and human serum and plasma, using a different deuterated internal standard (6-keto Prostaglandin F1α-d4).[1] The reported precision data from this study, which falls well within the acceptance criteria set by regulatory agencies, serves as a strong benchmark for what can be expected from a well-optimized method.
Data Summary: Inter-Assay and Intra-Assay Precision
The following table summarizes the intra-assay and inter-assay precision for the quantification of Treprostinil in a validated LC-MS/MS method, as reported in the literature, and compares it against the typical acceptance criteria from regulatory guidelines.
| Parameter | Concentration Level | Reported Precision (%CV)[1] | Typical Regulatory Acceptance Criteria (%CV) |
| Intra-Assay Precision | Low QC | 3.34 | ≤ 15 (≤ 20 at LLOQ) |
| Medium QC | 1.16 | ≤ 15 | |
| High QC | 2.15 | ≤ 15 | |
| Inter-Assay Precision | Low QC | 4.58 | ≤ 15 (≤ 20 at LLOQ) |
| Medium QC | 1.11 | ≤ 15 | |
| High QC | 2.47 | ≤ 15 |
QC: Quality Control; LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
As the data demonstrates, the reported precision of this validated method is excellent, with all %CV values being significantly lower than the maximum limits allowed by regulatory bodies. The use of a deuterated internal standard is a key contributor to achieving such high precision. A method employing the ideal internal standard, this compound, is expected to yield comparable or even superior performance.
Experimental Protocols: A Representative Bioanalytical Method Validation
The following is a detailed methodology for the assessment of inter-assay and intra-assay variability for the quantification of Treprostinil in human plasma using LC-MS/MS with this compound as an internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: A stock solution of Treprostinil is prepared in a suitable solvent (e.g., methanol). This is then serially diluted with blank human plasma to prepare a series of calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: QC samples are prepared in blank human plasma at a minimum of three concentration levels: low, medium, and high. These are prepared from a separate stock solution of Treprostinil to ensure an independent assessment of accuracy and precision.
Sample Preparation
-
To an aliquot of plasma sample (calibration standard, QC, or unknown), a fixed amount of the internal standard solution (this compound in a suitable solvent) is added.
-
Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile or methanol).
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase, and an aliquot is injected into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): A reversed-phase C18 column is typically used for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient elution mode.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions for both Treprostinil and this compound are monitored.
Assessment of Intra-Assay and Inter-Assay Variability
-
Intra-Assay (Within-Run) Precision: Assessed by analyzing a minimum of five replicates of each QC concentration level (low, medium, and high) in a single analytical run. The percent coefficient of variation (%CV) is calculated for the measured concentrations at each level.
-
Inter-Assay (Between-Run) Precision: Assessed by analyzing the QC samples at each concentration level on at least three different days. The %CV is calculated from the mean of the results from each run for each QC level.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the assessment of inter-assay and intra-assay variability.
Workflow for Inter-Assay and Intra-Assay Variability Assessment.
Conclusion
The meticulous assessment of inter-assay and intra-assay variability is a cornerstone of robust bioanalytical method validation. The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving the high level of precision required by regulatory agencies and for making critical decisions in drug development. The data presented in this guide demonstrates that a well-validated LC-MS/MS method can deliver exceptional precision for the quantification of Treprostinil in biological matrices, providing researchers with reliable and reproducible results.
References
Safety Operating Guide
Navigating the Safe Handling of Treprostinil-d9: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Treprostinil-d9 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
This compound, a deuterated form of Treprostinil, is a potent synthetic analogue of prostacyclin. Due to its pharmacological activity, it requires careful handling to prevent accidental exposure and ensure the integrity of research. The primary hazards associated with Treprostinil, and by extension this compound, include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for serious eye and skin irritation.[1][2] It is also suspected of damaging fertility or the unborn child and can cause damage to organs through prolonged or repeated exposure.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the required PPE for various stages of handling.
| Handling Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) cartridges or a Powered Air-Purifying Respirator (PAPR)[3] - Double-gloving with nitrile gloves (inspect for tears before and during use) - Disposable gown with tight-fitting cuffs - Safety goggles (even when using a full-face respirator) - Shoe covers |
| Working with Solutions | - Nitrile gloves - Laboratory coat - Safety glasses with side shields or safety goggles[2] |
| Cleaning and Decontamination | - Nitrile gloves - Laboratory coat - Safety glasses with side shields or safety goggles |
| Waste Disposal | - Nitrile gloves - Laboratory coat - Safety glasses with side shields or safety goggles |
Experimental Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, well-defined workflow is crucial for minimizing exposure risk. The following diagram and detailed steps outline the safe handling process from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
